4-methoxy-2,5,6,7-tetrahydro-1H-azepin-2-one
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Overview
Description
4-Methoxy-2,5,6,7-tetrahydro-1H-azepin-2-one is a heterocyclic compound with a seven-membered ring structure containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,5,6,7-tetrahydro-1H-azepin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxy-1,6-diaminohexane with a suitable carbonyl compound under acidic conditions to form the azepinone ring . Another approach includes the ring expansion of smaller cyclic compounds through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2,5,6,7-tetrahydro-1H-azepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-Methoxy-2,5,6,7-tetrahydro-1H-azepin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-2,5,6,7-tetrahydro-1H-azepin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,5,6,7-tetrahydro-1H-azepin-2-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
4-ethoxy-2,5,6,7-tetrahydro-1H-azepin-2-one: Contains an ethoxy group instead of a methoxy group, leading to different properties.
(E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one:
Uniqueness
4-Methoxy-2,5,6,7-tetrahydro-1H-azepin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H11NO2 |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
5-methoxy-1,2,3,4-tetrahydroazepin-7-one |
InChI |
InChI=1S/C7H11NO2/c1-10-6-3-2-4-8-7(9)5-6/h5H,2-4H2,1H3,(H,8,9) |
InChI Key |
YEALVHNCGQJEED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)NCCC1 |
Origin of Product |
United States |
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